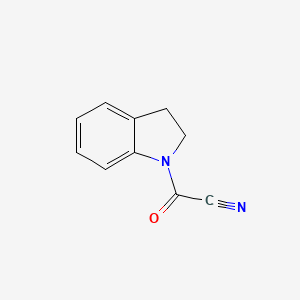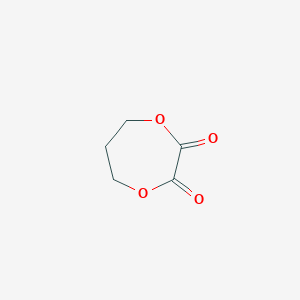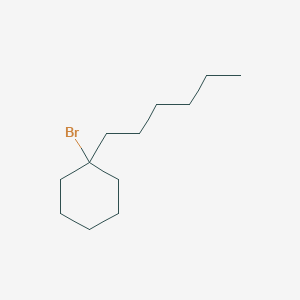![molecular formula C7H16N2O4 B14588093 N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea CAS No. 61170-50-1](/img/structure/B14588093.png)
N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea is a chemical compound with the molecular formula C7H16N2O4. It is characterized by the presence of a urea group attached to a triethylene glycol chain. This compound is known for its hydrophilic properties and is used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea typically involves the reaction of triethylene glycol with urea under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the urea linkage. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.
化学反应分析
Types of Reactions
N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the triethylene glycol chain can be oxidized to form aldehydes or carboxylic acids.
Reduction: The urea group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Ethers, esters.
科学研究应用
N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea finds applications in various fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its moisturizing properties.
作用机制
The mechanism of action of N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea involves its interaction with biological molecules through hydrogen bonding and van der Waals forces. The triethylene glycol chain enhances its solubility in aqueous environments, facilitating its transport and distribution within biological systems. The urea group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.
相似化合物的比较
Similar Compounds
Tetraethylene glycol: Similar in structure but lacks the urea group.
Triethylene glycol: Shorter chain length and lacks the urea group.
Polyethylene glycol: Longer chain length and lacks the urea group.
Uniqueness
N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea is unique due to the presence of both the triethylene glycol chain and the urea group. This combination imparts distinct hydrophilic and hydrogen-bonding properties, making it suitable for specialized applications in chemistry, biology, and industry.
属性
CAS 编号 |
61170-50-1 |
|---|---|
分子式 |
C7H16N2O4 |
分子量 |
192.21 g/mol |
IUPAC 名称 |
2-[2-(2-hydroxyethoxy)ethoxy]ethylurea |
InChI |
InChI=1S/C7H16N2O4/c8-7(11)9-1-3-12-5-6-13-4-2-10/h10H,1-6H2,(H3,8,9,11) |
InChI 键 |
XJOYLWGVQGTYNB-UHFFFAOYSA-N |
规范 SMILES |
C(COCCOCCO)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-5-thiol](/img/structure/B14588029.png)
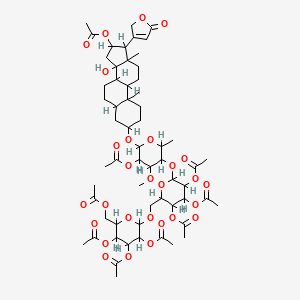
![1,7,7-Trimethyl-3-[(2-methylfuran-3-yl)sulfanyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B14588047.png)

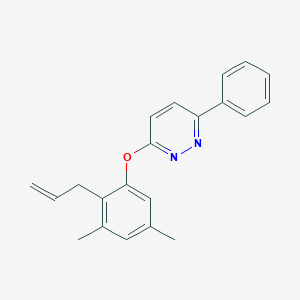
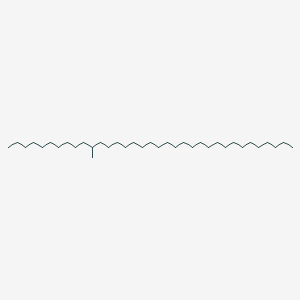
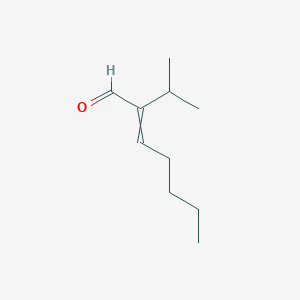
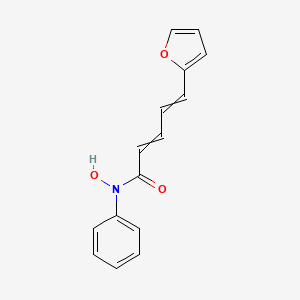

![1,1'-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine](/img/structure/B14588088.png)
![2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole](/img/structure/B14588091.png)
